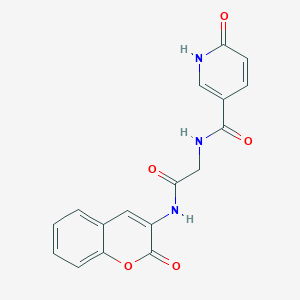
6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13N3O5 and its molecular weight is 339.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The compound 6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide, due to its complex structure, is related to various synthesized derivatives with potential biological activities. Research has explored the synthesis of innovative coumarin derivatives, including chromene carboxamide and pyridine carboxamide derivatives, showing significant antibacterial and antifungal properties. For instance, the synthesis of some innovative coumarin derivatives containing thiazolidin-4-one ring has demonstrated notable antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli (Ramaganesh, Bodke, & Venkatesh, 2010). Additionally, novel chromone-pyrimidine coupled derivatives have been synthesized and shown to exhibit both antifungal and antibacterial activities, highlighting the compound's potential as a foundation for developing new antimicrobial agents (Tiwari et al., 2018).
Antimicrobial Selectivity and Safety
Further studies on chromone-carboxamide derivatives indicate their safe application potential due to non-cytotoxic nature in in vivo acute oral toxicity studies, emphasizing their selectivity and safety as antimicrobial agents. This is particularly important for their further development into oral drug candidates with good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, ensuring their efficacy and safety in medical applications (S. Tiwari et al., 2018).
Molecular Docking Studies
Molecular docking studies on similar compounds have predicted binding interactions with receptors, offering insights into the mode of action of these derivatives. This approach aids in understanding how such compounds can be optimized for better therapeutic outcomes, potentially contributing to their use in treating diseases by inhibiting specific bacterial or fungal growth mechanisms or by targeting cancer cell lines through tubulin polymerization inhibition (Jayarajan et al., 2019).
properties
IUPAC Name |
6-oxo-N-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-14-6-5-11(8-18-14)16(23)19-9-15(22)20-12-7-10-3-1-2-4-13(10)25-17(12)24/h1-8H,9H2,(H,18,21)(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCAZFGSNUOCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2862668.png)
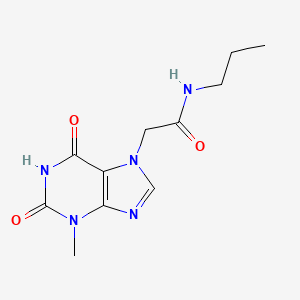
![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2862670.png)
![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862671.png)
![2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2862672.png)
![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)

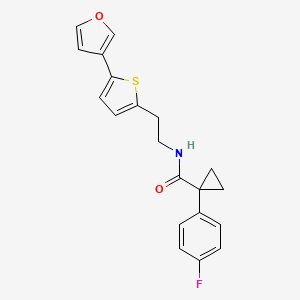


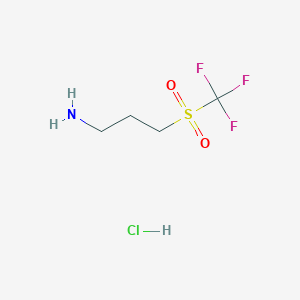
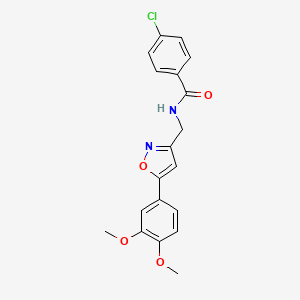

![diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2862690.png)